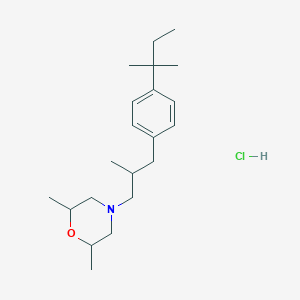
4-Methylperoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylperoxyphenol is an organic compound characterized by the presence of a methyl group and a peroxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylperoxyphenol typically involves the peroxidation of 4-methylphenol. One common method includes the reaction of 4-methylphenol with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures to ensure the stability of the peroxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylperoxyphenol undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxy group can be reduced to form 4-methylphenol.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products Formed:
Oxidation: 4-Methylbenzoquinone.
Reduction: 4-Methylphenol.
Substitution: 4-Methylphenyl halides, 4-Methylphenyl sulfonates.
Wissenschaftliche Forschungsanwendungen
4-Methylperoxyphenol finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in oxidation reactions.
Biology: Investigated for its potential antioxidant properties and its role in cellular oxidative stress studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of 4-Methylperoxyphenol primarily involves its ability to donate oxygen atoms through its peroxy group. This property makes it an effective oxidizing agent. The molecular targets include various organic substrates, which undergo oxidation to form corresponding oxidized products. The pathways involved often include free radical mechanisms, where the peroxy group generates reactive oxygen species that facilitate the oxidation process.
Vergleich Mit ähnlichen Verbindungen
4-Methylphenol: Lacks the peroxy group, making it less reactive in oxidation reactions.
4-Methoxyphenol: Contains a methoxy group instead of a peroxy group, leading to different chemical properties and applications.
4-Methylbenzoquinone: An oxidized form of 4-Methylperoxyphenol, often used as a reference compound in oxidation studies.
Uniqueness: this compound stands out due to its unique combination of a methyl group and a peroxy group on the phenol ring. This structure imparts distinct reactivity, particularly in oxidation reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
4-methylperoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-9-10-7-4-2-6(8)3-5-7/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBKRXIHRQOUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COOC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]carbamimidothioic acid](/img/structure/B7887717.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7887721.png)




